molecular formula C16H13ClN2O3 B2990634 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid CAS No. 282523-40-4

2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid

Cat. No. B2990634
CAS RN: 282523-40-4
M. Wt: 316.74
InChI Key: MKSDCECPVWEHCA-UHFFFAOYSA-N
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Description

“2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid” is a compound with the molecular formula C16H13ClN2O3 and a molecular weight of 316.74. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives have a broad range of chemical and biological properties and are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to various benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of “2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid” consists of a benzimidazole ring attached to a propanoic acid group via an oxygen atom. The benzimidazole ring itself is a fused aromatic ring structure that consists of a benzene ring fused to an imidazole ring .

Scientific Research Applications

Drug Development

This compound is used in scientific research for drug development. The benzimidazole moiety is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years for the treatment of various disorders in the human body .

Organic Synthesis

The compound is used in organic synthesis. Benzimidazole derivatives are synthesized using various methods, and these derivatives have shown diverse biological activities .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown antimicrobial activity . They have been tested against various bacteria and fungi, showing promising results .

Anticancer Activity

Benzimidazole derivatives are known for their anticancer activity . They have been used in the development of new drugs for cancer treatment .

Anti-inflammatory Activity

Some benzimidazole derivatives have shown anti-inflammatory activity . They have been used in the development of new drugs for the treatment of inflammatory diseases .

Antiviral Activity

Benzimidazole derivatives have shown antiviral activity . They have been used in the development of new drugs for the treatment of viral infections .

Antiparasitic Activity

Benzimidazole derivatives have shown antiparasitic activity . They have been used in the development of new drugs for the treatment of parasitic diseases .

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with various enzymes and receptors in the body . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Mode of Action

For instance, some benzimidazole derivatives can deactivate certain enzymes by forming a covalent bond with them . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biochemical pathways.

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of pathways due to their diverse biological and clinical applications . The affected pathways can have downstream effects on various biological processes, including cell growth, metabolism, and immune response.

Pharmacokinetics

The rate of reaction of similar compounds is known to be influenced by factors such as the substituents in the aromatic ring and the ph of the environment . These factors can impact the compound’s bioavailability.

Result of Action

Benzimidazole derivatives are known to have a wide range of biological effects, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of the compound’s reaction . Additionally, the presence of other compounds in the environment can also impact the compound’s action. For example, the presence of certain enzymes or receptors can influence the compound’s interaction with its targets.

properties

IUPAC Name

2-(6-chloro-2-phenylbenzimidazol-1-yl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-10(16(20)21)22-19-14-9-12(17)7-8-13(14)18-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSDCECPVWEHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid

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